
(-)-Epigallocatechin gallate
Overview
Description
(-)-Epigallocatechin gallate (EGCG) is the most abundant and biologically active catechin in green tea (Camellia sinensis), constituting 50–80% of its total catechin content . Structurally, it features a benzopyran skeleton with three hydroxyl groups on the B-ring and a galloyl ester moiety at the 3-position of the C-ring (Fig. 1). This unique configuration confers potent antioxidant, anti-inflammatory, and anticancer properties . EGCG has demonstrated efficacy in diverse therapeutic applications, including leishmaniasis treatment (80.4% lesion inhibition, comparable to Glucantime ), inhibition of prostate cancer cell growth , and modulation of β-lactam resistance in Staphylococcus aureus . Its bioavailability and stability are enhanced through nanoformulations, which optimize delivery and therapeutic outcomes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Epigallocatechin gallate can be synthesized through various methods. One common approach involves the esterification of epigallocatechin with gallic acid. This reaction typically requires a catalyst and is carried out under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, epigallocatechin gallate is often extracted from green tea leaves. The extraction process involves several steps, including solvent extraction, purification, and concentration. The use of ultra-high performance liquid chromatography (UHPLC) is common in the identification and quantification of epigallocatechin gallate in these extracts .
Chemical Reactions Analysis
Degradation and Epimerization Kinetics
EGCG undergoes simultaneous degradation and epimerization in aqueous systems, with reaction rates dependent on temperature .
Key findings:
-
Both processes follow first-order reaction kinetics and obey the Arrhenius equation across temperatures (25–165°C).
-
Degradation dominates below 44°C , while epimerization accelerates above 44°C , converting (-)-gallocatechin gallate (GCG) to (-)-EGCG.
-
Above 98°C, epimerization becomes the predominant pathway due to increased thermal energy destabilizing stereochemical configurations .
Kinetic parameters:
Reaction Type | Activation Energy (kJ/mol) | Rate Constant at 70°C (×10⁻⁵ s⁻¹) |
---|---|---|
Degradation | 83.2 | 1.76 |
Epimerization | 67.9 | 2.34 |
Mathematical models validated these kinetics, showing consistency across catechin sources and concentrations .
Antioxidant Reactions with Peroxyl Radicals
EGCG’s antioxidant activity primarily arises from its trihydroxyphenyl B-ring , which reacts with peroxyl radicals generated by azo initiators like AMVN .
Oxidation products and mechanisms:
-
B-ring oxidation : Forms a ring-opened unsaturated dicarboxylic acid and seven-membered anhydrides .
-
Dimerization : Produces symmetrical and unsymmetrical dimers via radical coupling .
-
Stoichiometry : EGCG traps 4.16 ± 0.51 peroxyl radicals per molecule , outperforming EGC (2.20 ± 0.26) and methyl gallate (2.33 ± 0.18) .
Role of oxygen :
Atmospheric oxygen participates in radical trapping, forming superoxide anions (O₂⁻) neutralized by superoxide dismutase (SOD). Enhanced SOD activity in EGCG-treated systems suggests synergistic antioxidant effects .
Dimer Formation and Radical Scavenging
EGCG forms stable dimers during antioxidant reactions, critical for chain-breaking activity .
Dimer types:
-
Homo-dimers : Two EGCG radicals combine via B-ring coupling.
-
Dimer radicals : Intermediate species neutralized by O₂⁻ elimination.
Structural determinants :
-
The 3',4',5'-trihydroxy groups on the B-ring enable electron delocalization.
-
The galloyl moiety at C3 stabilizes radicals but does not directly participate in oxidation .
Temperature-Dependent Reaction Pathways
EGCG’s reactivity shifts dramatically with temperature:
Temperature Range | Dominant Process | Key Observations |
---|---|---|
<44°C | Degradation | Loss of EGCG via hydrolysis |
44–98°C | Epimerization > Degradation | GCG converts to EGCG |
>98°C | Epimerization | Stereochemical inversion prevails |
This challenges previous reports of an 82°C threshold, highlighting the need for precise thermal processing in food and pharmaceutical applications .
EGCG’s chemical behavior is defined by its susceptibility to thermal degradation, stereochemical flexibility, and robust radical-scavenging capacity. These reactions underpin its stability in products and efficacy in mitigating oxidative stress, though temperature control remains critical to preserving its bioactivity.
Scientific Research Applications
Scientific Research Applications
EGCG has been investigated for its role in cancer prevention and treatment . Studies suggest that EGCG exhibits anti-proliferative effects, induces cell cycle arrest, and promotes apoptosis in cancer cells .
Anti-cancer Properties: In vitro studies have demonstrated EGCG's ability to suppress estrogen-stimulated activation . EGCG has also been shown to enhance the effects of ginseng compounds in inhibiting colon cancer cell growth . The gallic acid group in EGCG significantly enhances catechin's anticancer potential, which could be utilized to develop novel anticancer agents .
- EGCG has shown promise in acute promyelocytic leukemia (APL) treatment . It can reverse leucocytosis, anaemia, and thrombocytopenia, and prolong survival in mice with PML/RARα . EGCG treatment induces apoptosis in spleen cells and modulates the expression of proteins like BAX, BAD, BCL-2, and c-MYC .
- EGCG's anti-proliferative and pro-differentiation properties, along with its ability to induce apoptosis, make it a potential candidate for cancer therapy .
Antibacterial Applications: EGCG has antibacterial effects against Staphylococcus aureus . It adsorbs onto the cell envelope, causing cellular damage and disrupting cell functions . EGCG inhibits the functions of cell-envelope proteins, leading to abnormalities in septum formation and cell segregation . It also decreases glucose uptake in S. aureus cells, similar to its effects on E. coli .
Cardiovascular Protection: EGCG exerts a cardioprotective effect against myocardial ischemia–reperfusion injury (MIRI) . It reduces the production of reactive oxygen species (ROS), prevents intracellular Ca2+ overload, inhibits the inflammatory response and cell apoptosis, and promotes free radical scavenging . EGCG can also alleviate atherosclerosis, heart failure, heart hypertrophy, arrhythmia, and other cardiovascular diseases .
Other Health Benefits:
- EGCG controls high blood pressure, decreases blood cholesterol and body fat, and reduces the risk of osteoporotic fractures .
- EGCG acts as a protective agent against the adverse effects of water-pipe smoking by curbing inflammation and modulating antioxidant gene expression in kidney tissues .
Data Tables
Pharmacological Properties of EGCG in Healthy Volunteers
Parameter | Result |
---|---|
Relative bioavailability | 1.6% at low dose (75 mg/kg body weight); 13.9% at higher doses (250 mg/kg and 400 mg/kg body weight) |
Maximum plasma concentration (Cmax) | 130–3392 ng/ml |
Time to reach Cmax (Tmax) | 60–115 min |
AUC (0–∞) | 442–10 368 ng · h/ml |
Apparent terminal elimination half-life | 2.2 h after i.v. and 5–6 h after oral administration |
Safety and tolerability | Safe and tolerable at dosages of up to 1600 mg |
Tumor Inhibition Properties of EGCG
Species | Strain/sex |
---|
Case Studies
Teratogenicity and Reproductive Toxicity: A guideline-directed teratogenicity study found no indication of teratogenic effects when EGCG was administered to rats during organogenesis at doses representing a nominal 1000 mg EGCG/kg/day . The results indicated that EGCG remains non-teratogenic when plasma concentrations reach levels as high as 191 µg/ml . Subsequent reproductive performance in these animals was not affected by this delay .
Mechanism of Action
Epigallocatechin gallate exerts its effects through multiple mechanisms:
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes.
Anti-inflammatory Activity: It inhibits pro-inflammatory cytokines and enzymes.
Anti-cancer Activity: It interferes with various signaling pathways, including the epidermal growth factor receptor pathway, leading to the inhibition of cancer cell proliferation and induction of apoptosis
Antiviral Activity: It inhibits the early stages of viral infections by interfering with viral membrane proteins.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Catechins
Structural Differences
EGCG belongs to the flavan-3-ol subclass of flavonoids. Key structural distinctions among related catechins include:
- Galloylation: Presence of a galloyl ester (e.g., EGCG, ECG) vs. non-galloylated forms (e.g., EGC, EC).
- Hydroxylation : EGCG and EGC have three hydroxyl groups on the B-ring, whereas EC and ECG have two .
Table 1. Structural and Functional Comparison of Catechins
Functional Differences
Antioxidant Activity
EGCG outperforms non-galloylated catechins (e.g., EC, EGC) in scavenging reactive oxygen species (ROS) due to its galloyl group. For example:
- Against hypochlorite-induced hemolysis, EGCG and ECG inhibit at 10–20 μM, while EC requires >50 μM .
- In green tea extracts, EGCG content strongly correlates with DPPH radical scavenging (R² = 0.89) and FRAP activity (R² = 0.92) .
Anticancer Effects
EGCG’s galloylation enhances DNA interaction and pro-apoptotic signaling. Electrochemical studies show EGCG binds to DNA via intercalation, inducing structural changes that trigger apoptosis . In contrast, ECG lacks comparable DNA-binding affinity but modulates bacterial resistance mechanisms .
Enzyme Inhibition
- Tyrosinase : Theaflavin-3-gallate (TF2A) exhibits 1.5× higher inhibition than EGCG, while ECG shows moderate activity .
- P-glycoprotein (P-gp) : EGCG inhibits P-gp at IC₅₀ = 25 μM, whereas ECG requires higher concentrations (>50 μM) .
Bioavailability
EGCG’s higher polarity reduces its intestinal absorption compared to non-galloylated catechins. However, nanoencapsulation in liposomes or chitosan nanoparticles increases its bioavailability by 2–3× .
Research Findings and Clinical Relevance
Therapeutic Efficacy
- Leishmaniasis : Topical EGCG (80.4% lesion inhibition) matches Glucantime (85.1%) in reducing Leishmania parasite burden .
- Prostate Cancer : EGCG (80 μM) synergizes with Cd²⁺ to induce PC-3 cell apoptosis, reducing membrane fluidity by 40% .
Agricultural and Industrial Relevance
Biological Activity
(-)-Epigallocatechin gallate (EGCG) is a prominent polyphenol found in green tea, known for its extensive biological activities. This article explores the diverse biological effects of EGCG, including its antioxidant, anti-cancer, antibacterial, and neuroprotective properties. The findings are supported by various studies and case analyses, highlighting its potential therapeutic applications.
1. Antioxidant Activity
EGCG exhibits significant antioxidant properties, which contribute to its protective effects against oxidative stress-related diseases.
- Mechanism : The compound scavenges free radicals and chelates metal ions, preventing oxidative damage to cells. It has been shown to inhibit lipid peroxidation in mitochondrial membranes, thereby protecting cellular integrity from cadmium-induced toxicity .
- Research Findings : A study indicated that EGCG could prevent Cd²⁺-induced mitochondrial lipid peroxidation and maintain mitochondrial viability . Additionally, its antioxidant capacity is influenced by structural modifications; for instance, acetylated forms of EGCG showed reduced antioxidant activity compared to the native compound .
2. Anti-Cancer Properties
EGCG's role in cancer prevention has been widely studied, with mechanisms involving the modulation of signaling pathways.
- Case Study : In a study involving Epstein-Barr virus (EBV)-positive cells, EGCG inhibited spontaneous lytic infection by downregulating the ERK1/2 and PI3-K/Akt signaling pathways. This finding suggests that EGCG can interfere with viral oncogenesis linked to EBV-associated cancers .
- Clinical Trials : A systematic review of clinical trials highlighted EGCG's potential in managing multiple sclerosis and other cancers through its immunomodulatory effects and ability to induce apoptosis in cancer cells .
3. Antibacterial Activity
EGCG has demonstrated antibacterial effects against various pathogens, including Escherichia coli.
- Mechanism : It induces reactive oxygen species (ROS) formation, leading to cell membrane damage and bacterial death. A study found that sub-inhibitory doses of EGCG activated the Cpx system in E. coli, contributing to cell death through oxidative stress .
- Research Findings : The expression levels of cell-wall-related genes increased significantly upon treatment with EGCG, indicating its role in disrupting bacterial cell integrity .
4. Neuroprotective Effects
EGCG has been investigated for its neuroprotective properties, particularly in neurodegenerative diseases.
- Mechanism : It is believed to protect neurons by reducing oxidative stress and enhancing mitochondrial function. EGCG has shown promise in preventing neuronal apoptosis and promoting neurogenesis .
- Clinical Implications : Research indicates that EGCG may improve cognitive function and slow the progression of neurodegenerative diseases like Alzheimer’s through its antioxidative and anti-inflammatory actions .
5. Summary of Biological Activities
The following table summarizes the key biological activities of EGCG along with their mechanisms:
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of EGCG relevant to experimental design?
EGCG is a white-to-pink crystalline powder with a melting point of 212°C. It is light-sensitive and requires storage at 2–8°C in tightly sealed, dry containers . Water solubility data are lacking, necessitating empirical determination for aqueous experiments. Researchers should prioritize stability testing under experimental conditions (e.g., pH, temperature) due to its sensitivity to decomposition .
Q. What safety protocols are essential for handling EGCG in laboratory settings?
- Personal protective equipment (PPE): Use nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation: Work in well-ventilated areas or under fume hoods to prevent inhalation of dust .
- Spill management: Avoid dry sweeping; instead, use wet methods to suppress dust and dispose of contaminated materials as hazardous waste .
- First aid: For eye exposure, rinse with water for ≥15 minutes; for ingestion, seek immediate medical attention without inducing vomiting .
Q. How can researchers ensure reproducibility in EGCG bioavailability studies?
Standardize in vitro digestion models (e.g., simulated gastric/intestinal fluids) to assess EGCG stability . For in vivo studies, use controlled diets to minimize confounding factors from polyphenol-rich foods. Monitor fecal metabolites (e.g., 5-(3,5-dihydroxyphenyl)-4-hydroxyvaleric acid) via HPLC or LC-MS to confirm metabolic pathways .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in EGCG’s antiviral mechanisms?
Discrepancies in antiviral efficacy (e.g., against HIV vs. hepatitis C) may arise from differences in viral entry mechanisms or EGCG’s interaction with host cell receptors. To address this:
- Use in vitro models (e.g., pseudotyped viruses) to isolate entry inhibition effects .
- Apply isothermal titration calorimetry (ITC) to quantify EGCG binding affinities to viral envelope proteins .
- Conduct dose-response analyses to differentiate direct antiviral activity from cytotoxicity .
Q. How do gut microbiota influence EGCG metabolism, and how can this be modeled?
Rat intestinal flora metabolize EGCG into (-)-epigallocatechin (EGC) and gallic acid via hydrolysis by Enterobacter aerogenes and Bifidobacterium longum . Advanced methodologies include:
- Anaerobic cultures: Incubate EGCG with bacterial strains in phosphate buffer (pH 7.1) under anaerobic conditions .
- Metabolite tracking: Use LC-MS/NMR to identify intermediates like 1-(3',4',5'-trihydroxyphenyl)-3-(2'',4'',6''-trihydroxyphenyl)propan-2-ol .
- Gnotobiotic models: Compare metabolite profiles in germ-free vs. colonized rodents to isolate microbial contributions .
Q. What methodological frameworks are optimal for evaluating EGCG’s neurocognitive effects in translational studies?
For conditions like Down syndrome, combine cognitive testing with biomarker analysis:
- Clinical trials: Use double-blind, placebo-controlled designs with standardized EGCG doses (e.g., 9 mg/kg/day) .
- Outcome measures: Assess visual memory via Cambridge Neuropsychological Test Automated Battery (CANTAB) and adaptive behavior via Vineland-II scales .
- Pharmacokinetic integration: Correlate plasma EGCG levels with cognitive outcomes using LC-MS .
Q. How can researchers address variability in EGCG’s antioxidant activity across studies?
Contradictions may stem from assay interference (e.g., EGCG’s auto-oxidation in DPPH assays). Mitigation strategies include:
- Standardized assays: Use oxygen radical absorbance capacity (ORAC) with controlled pH and temperature .
- Chelating agents: Add EDTA to buffer metal ions that catalyze EGCG oxidation .
- Multi-method validation: Compare results across ORAC, FRAP, and cell-based models (e.g., H2O2-induced oxidative stress in SH-SY5Y cells) .
Q. Methodological Resources
- Data Analysis: Use systematic reviews (PRISMA guidelines) to synthesize conflicting evidence .
- Experimental Design: Apply PICOT (Population, Intervention, Comparison, Outcome, Time) and FINER (Feasible, Interesting, Novel, Ethical, Relevant) frameworks to refine hypotheses .
- Safety Compliance: Follow GHS and OSHA standards for chemical handling .
Properties
IUPAC Name |
[(2R,3R)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O11/c23-10-5-12(24)11-7-18(33-22(31)9-3-15(27)20(30)16(28)4-9)21(32-17(11)6-10)8-1-13(25)19(29)14(26)2-8/h1-6,18,21,23-30H,7H2/t18-,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMBWREPUVVBILR-WIYYLYMNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1029889 | |
Record name | (-)-Epigallocatechin gallate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1029889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Epigallocatechin gallate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003153 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
989-51-5 | |
Record name | Epigallocatechin gallate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=989-51-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Epigallocatechin gallate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000989515 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Epigallocatechin gallate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12116 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (-)-Epigallocatechin gallate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1029889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R,3R)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl 3,4,5-trihydroxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.241 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Benzoic acid, 3,4,5-trihydroxy-, (2R,3R)-3,4-dihydro-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-2H-1-benzopyran-3-yl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.017 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | EPIGALLOCATECHIN GALLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BQM438CTEL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Epigallocatechin gallate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003153 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
140 - 142 °C | |
Record name | Epigallocatechin gallate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003153 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.